molecular formula C15H12N2O4S2 B12159501 8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

Cat. No.: B12159501
M. Wt: 348.4 g/mol
InChI Key: IXXCHZGVZACCTI-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite complex, so let’s break it down:

      IUPAC Name: 8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

      Common Name: Not widely used due to its complexity

  • This compound belongs to the class of bicyclic heterocycles and contains both sulfur and nitrogen atoms.
  • It has potential applications in various fields due to its unique structure.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers can explore modifications of existing methods for similar structures.
    • Industrial production methods may involve multistep syntheses, starting from simpler precursors.
  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions typical of heterocycles.

      Common Reagents and Conditions:

      Major Products: These depend on the specific reaction conditions and functional groups present.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Assess its pharmacological properties (e.g., antimicrobial, anticancer).

      Industry: Evaluate its use in materials science (e.g., polymers, catalysts).

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action for this specific compound is scarce.
    • Researchers would need to study its interactions with cellular targets and pathways.
  • Comparison with Similar Compounds

    Remember that this compound’s research is ongoing, and further studies are needed to fully understand its properties and applications

    Properties

    Molecular Formula

    C15H12N2O4S2

    Molecular Weight

    348.4 g/mol

    IUPAC Name

    8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

    InChI

    InChI=1S/C15H12N2O4S2/c1-21-7-4-2-6(3-5-7)8-9-10(13(19)16-12(9)18)22-14-11(8)23-15(20)17-14/h2-5,8-10H,1H3,(H,17,20)(H,16,18,19)

    InChI Key

    IXXCHZGVZACCTI-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)C2C3C(C(=O)NC3=O)SC4=C2SC(=O)N4

    Origin of Product

    United States

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